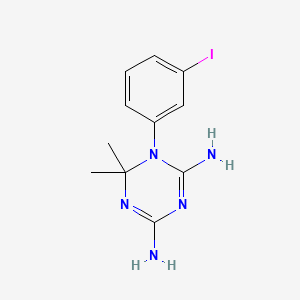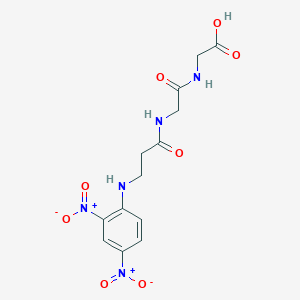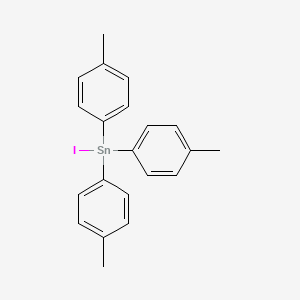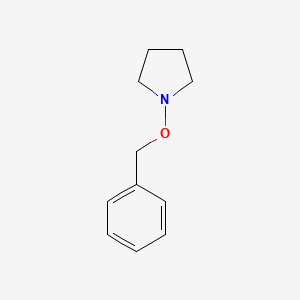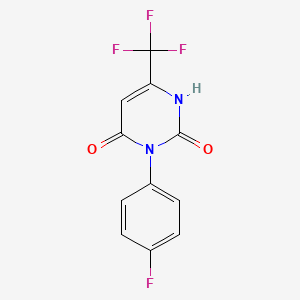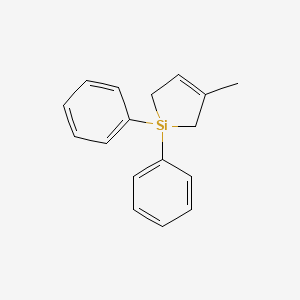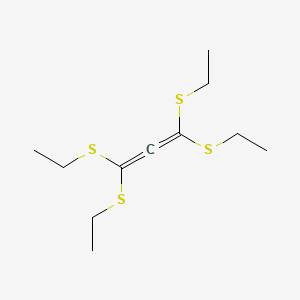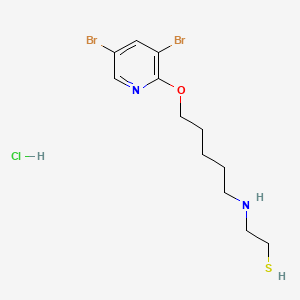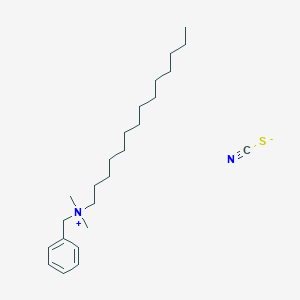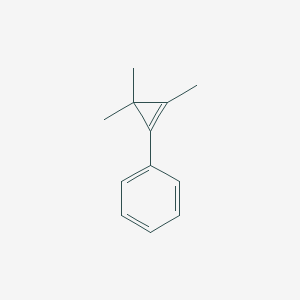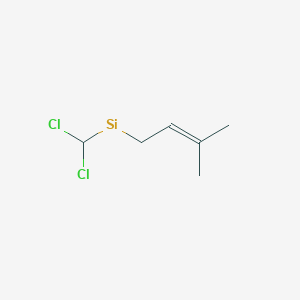
CID 78063144
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “CID 78063144” is a chemical entity that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure and reactivity, making it a subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of the compound “CID 78063144” involves several steps, starting with the selection of appropriate raw materials. The synthetic route typically includes:
Initial Reaction: The starting materials undergo a series of chemical reactions under controlled conditions. This may involve the use of catalysts, solvents, and specific temperature and pressure settings.
Intermediate Formation: The initial reaction leads to the formation of intermediate compounds, which are then further processed.
Final Synthesis: The intermediate compounds undergo additional reactions to form the final product, “this compound”. This step may involve purification processes such as crystallization or distillation to ensure the purity of the compound.
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves:
Large-Scale Reactors: Using large reactors to carry out the chemical reactions.
Continuous Processing: Implementing continuous processing techniques to enhance efficiency and yield.
Quality Control: Ensuring the final product meets industry standards through rigorous quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
The compound “CID 78063144” undergoes various types of chemical reactions, including:
Oxidation: The compound reacts with oxidizing agents to form oxidized products.
Reduction: It can be reduced using reducing agents to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reactions: These reactions often require specific catalysts and solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different products compared to reduction or substitution reactions.
Applications De Recherche Scientifique
The compound “CID 78063144” has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical methods.
Biology: The compound is studied for its effects on biological systems, including its potential as a therapeutic agent.
Medicine: Research is ongoing to explore its potential use in treating various medical conditions.
Industry: It is used in the production of various industrial products, including pharmaceuticals and specialty chemicals.
Mécanisme D'action
The mechanism by which “CID 78063144” exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: The compound may bind to specific proteins or enzymes, altering their activity.
Pathways: It may influence various biochemical pathways, leading to changes in cellular function.
Propriétés
Formule moléculaire |
C6H10Cl2Si |
|---|---|
Poids moléculaire |
181.13 g/mol |
InChI |
InChI=1S/C6H10Cl2Si/c1-5(2)3-4-9-6(7)8/h3,6H,4H2,1-2H3 |
Clé InChI |
JYRRLSDQJYXJAI-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC[Si]C(Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


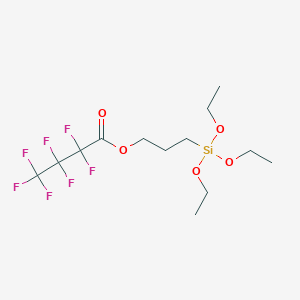

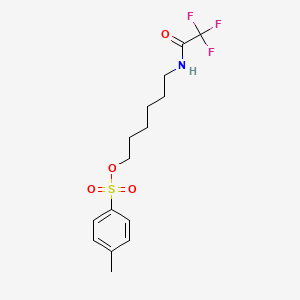
![N-[(3-Chloro-6-oxocyclohexa-2,4-dien-1-ylidene)(phenyl)methyl]glycine](/img/structure/B14663855.png)
